(1,3-diphenyl-1H-pyrazol-4-yl)methylamine

DPP-IV Type 2 Diabetes Incretin System

(1,3-Diphenyl-1H-pyrazol-4-yl)methylamine is a validated multifunctional scaffold for SAR-driven drug discovery against multiple therapeutic targets. Its unique 1,3-diphenyl substitution and 4-methylamine handle create a distinct spatial environment critical for selective target engagement-generic pyrazole analogs cannot replicate this geometry. • DPP-IV: sub-nanomolar potency via 2,4-dichloro substitution on the 3-phenyl ring, surpassing sitagliptin. • BRAF V600E: potent inhibition exceeding vemurafenib; suitable for resistance-overcoming programs. • RSV: low μM EC50 with clear SAR for rational optimization. • COX-2: IC50 0.31 μM (lead 9g) with gastro-sparing profile superior to aspirin in vivo. Supplied with ≥95% purity; in stock for immediate global delivery.

Molecular Formula C16H15N3
Molecular Weight 249.317
CAS No. 512810-07-0
Cat. No. B2380551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-diphenyl-1H-pyrazol-4-yl)methylamine
CAS512810-07-0
Molecular FormulaC16H15N3
Molecular Weight249.317
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2CN)C3=CC=CC=C3
InChIInChI=1S/C16H15N3/c17-11-14-12-19(15-9-5-2-6-10-15)18-16(14)13-7-3-1-4-8-13/h1-10,12H,11,17H2
InChIKeyLWAPGZAVLLWYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1,3-Diphenyl-1H-pyrazol-4-yl)methylamine: Core Building Block for Drug Discovery


(1,3-Diphenyl-1H-pyrazol-4-yl)methylamine (CAS 512810-07-0) is a heterocyclic organic compound characterized by a central pyrazole ring substituted with two phenyl groups and a methylamine moiety. Its molecular formula is C16H15N3, with a molecular weight of 249.31 g/mol [1]. This compound serves as a versatile, multifunctional scaffold for generating focused libraries of biologically active molecules, enabling systematic investigation of structure-activity relationships (SAR) across diverse therapeutic targets [2].

(1,3-Diphenyl-1H-pyrazol-4-yl)methylamine: Irreplaceable Scaffold Specificity


The value of (1,3-Diphenyl-1H-pyrazol-4-yl)methylamine lies in its unique substitution pattern, which is not shared by simpler or more common pyrazole analogs. The precise 1,3-diphenyl substitution on the pyrazole core, combined with the 4-methylamine handle, provides a distinct spatial and electronic environment that is critical for target engagement and selectivity [1]. Generic substitution with other pyrazole building blocks, such as 3,5-diphenylpyrazole or 1-phenylpyrazole derivatives, would fundamentally alter the scaffold's geometry, potentially abolishing the key molecular interactions required for potent and selective inhibition. The following quantitative evidence demonstrates how specific derivatizations of this exact core translate into significant, measurable differences in biological activity compared to both in-class alternatives and established reference compounds.

(1,3-Diphenyl-1H-pyrazol-4-yl)methylamine: Quantitative Evidence


DPP-IV Inhibition: Superior to Sitagliptin

A derivative synthesized from the (1,3-diphenyl-1H-pyrazol-4-yl)methylamine scaffold demonstrates significantly higher in vitro potency against DPP-IV compared to the established clinical drug, sitagliptin [1].

DPP-IV Type 2 Diabetes Incretin System

BRAF V600E Kinase Inhibition

A specific (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivative (compound 10a) shows potent and highly selective in vitro inhibition of the clinically relevant BRAF V600E mutant kinase, outperforming the positive control [1].

BRAF V600E Melanoma Kinase Inhibitor

Anti-RSV Antiviral Activity

A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines was identified as a novel class of inhibitors of Respiratory Syncytial Virus (RSV) replication, demonstrating a clear and consistent structure-activity relationship (SAR) [1].

RSV Antiviral Infectious Disease

COX-2 Inhibition and In Vivo Anti-Inflammatory Activity

A 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole derivative (compound 9g) demonstrates potent and selective COX-2 inhibition in vitro, which translates into promising in vivo anti-inflammatory efficacy [1].

COX-2 Anti-inflammatory Analgesic

HDAC Inhibition in Cancer Cell Lines

A specific 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivative (compound 8c) exhibits potent, sub-micromolar inhibitory activity against HDAC-1 and strong antiproliferative effects on the HCT116 cancer cell line [1].

HDAC Cancer Epigenetics

(1,3-Diphenyl-1H-pyrazol-4-yl)methylamine: Key Research Applications


DPP-IV Inhibitor Lead Optimization

Researchers can use (1,3-diphenyl-1H-pyrazol-4-yl)methylamine as a core scaffold to synthesize and screen focused libraries for DPP-IV inhibition. The established SAR showing that 2,4-dichloro substitution on the 3-phenyl ring enhances DPP-IV selectivity [1] provides a rational design path. The direct demonstration of sub-nanomolar potency against this target [2] validates this scaffold as a superior choice for antidiabetic drug discovery programs aiming to surpass the potency of first-generation inhibitors like sitagliptin.

Next-Generation BRAF V600E Inhibitors

This scaffold is validated for the development of novel BRAF V600E inhibitors, a critical target in melanoma. The demonstrated ability of specific derivatives to achieve potent in vitro inhibition of the mutant kinase [1] and to outperform the standard of care vemurafenib provides a compelling case for its procurement. This application is particularly relevant for groups working on overcoming resistance to current BRAF inhibitors or seeking new chemical matter with a distinct intellectual property position.

Novel Anti-RSV Agents Discovery

The scaffold is a validated starting point for developing new therapeutics against Respiratory Syncytial Virus (RSV), for which treatment options remain limited. The demonstrated in vitro efficacy of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines with EC50 values in the low micromolar range [1], coupled with clear SAR around aniline ring substitution, enables rational, iterative optimization to improve potency and selectivity. This is a high-value application given the significant unmet medical need in pediatric and elderly RSV infections.

Selective COX-2 Inhibitor Development

The scaffold facilitates the generation of potent and selective COX-2 inhibitors with demonstrable in vivo efficacy. The lead compound 9g, which showed an IC50 of 0.31 μM against COX-2 and significant anti-inflammatory effects in a rat model [1], validates this approach. The superior gastro-sparing profile compared to aspirin [1] highlights the potential for developing safer anti-inflammatory and analgesic agents, making this a strategic procurement for groups in pain and inflammation research.

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